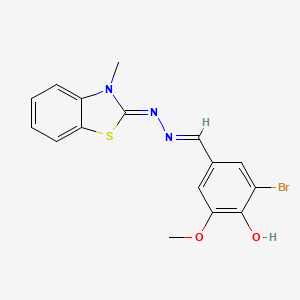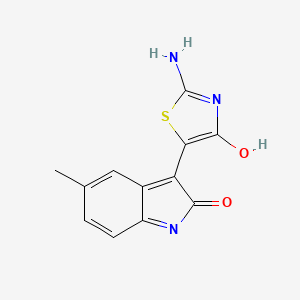
2-(1H-indazol-3-ylcarbonyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indazol-3-ylcarbonyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline, commonly known as INDY, is a chemical compound that has been the subject of extensive scientific research. INDY has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of INDY is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth and survival. INDY has been shown to inhibit the activity of protein kinase B (PKB), which is a key signaling molecule involved in cell growth and survival. INDY has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR), which is another signaling molecule involved in cell growth and survival.
Biochemical and Physiological Effects:
INDY has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that INDY inhibits the growth and proliferation of cancer cells, induces apoptosis in cancer cells, and protects neurons from oxidative stress and inflammation. In vivo studies have shown that INDY inhibits tumor growth in animal models of cancer and improves cognitive function in animal models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using INDY in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the signaling pathways involved in cell growth and survival. However, one limitation of using INDY in lab experiments is that it is a relatively new compound, and its long-term effects on human health are not yet fully understood.
Future Directions
There are a number of future directions for research on INDY. One area of research is the development of novel INDY derivatives that may have improved therapeutic properties. Another area of research is the study of the long-term effects of INDY on human health. Finally, INDY may be studied in combination with other drugs to determine if it has synergistic effects that could improve its therapeutic potential.
Conclusion:
In conclusion, 2-(1H-indazol-3-ylcarbonyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline, or INDY, is a chemical compound that has been extensively studied for its potential therapeutic applications. INDY has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and protect neurons from oxidative stress and inflammation. Further research is needed to fully understand the potential of INDY as a therapeutic agent.
Synthesis Methods
The synthesis of INDY involves a multi-step process that begins with the reaction between 2-aminopyridine and 2-bromoacetophenone to form 1-(2-pyridinyl)-2-phenylethanone. This compound is then reacted with hydrazine to form 2-(1H-indazol-3-ylcarbonyl)-1-(2-pyridinyl)ethanone, which is then reduced with sodium borohydride to produce INDY.
Scientific Research Applications
INDY has been the subject of extensive scientific research due to its potential therapeutic applications. In particular, INDY has been studied for its ability to inhibit the growth and proliferation of cancer cells. INDY has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
INDY has also been studied for its potential neuroprotective effects. INDY has been shown to protect neurons from oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1H-indazol-3-yl-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O/c30-24(22-17-8-2-4-10-19(17)27-28-22)29-14-12-16-15-7-1-3-9-18(15)26-21(16)23(29)20-11-5-6-13-25-20/h1-11,13,23,26H,12,14H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJSDKPCDHVYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=N4)C(=O)C5=NNC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6016914.png)
![N-(2-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6016918.png)
![1-methyl-4-{3-[1-(2-naphthylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6016921.png)
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B6016934.png)
![2-{4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B6016938.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]-2-methylpropanamide](/img/structure/B6016946.png)
![4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B6016954.png)
![3-{[(2-aminophenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6016962.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6016981.png)
![N-[2-(dimethylamino)ethyl]-3-(3,5-dimethyl-4-isoxazolyl)-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}propanamide](/img/structure/B6016989.png)
![N-(4-chloro-3-nitrophenyl)-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6017002.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6017003.png)